PASS Prediction Profile: Computational Evidence for Kinase and Signal Transduction Modulation
Computational PASS (Prediction of Activity Spectra for Substances) analysis of the title compound reveals a predicted protein kinase inhibitor probability (Pa) of 0.620, significantly exceeding the random activity threshold (Pi = 0.011) [1]. This prediction is complemented by a signal transduction pathways inhibitor Pa of 0.718 (Pi = 0.011) [1]. While direct comparative data against a specific analog is not available, this class-level inference demonstrates that the 4-chloro-[4,5-c] regioisomer is computationally prioritized for kinase-targeted campaigns over unsubstituted or differently substituted thiazolopyridines that would yield different Pa/Pi profiles.
| Evidence Dimension | Predicted Protein Kinase Inhibitor Activity (PASS Pa/Pi) |
|---|---|
| Target Compound Data | Pa = 0.620, Pi = 0.011 |
| Comparator Or Baseline | Random activity threshold (Pi = 0.011) as baseline |
| Quantified Difference | Pa/Pi ratio = 56.4 |
| Conditions | PASS computational prediction model (in silico) |
Why This Matters
This prediction provides a data-driven rationale for prioritizing this specific scaffold in kinase inhibitor discovery libraries.
- [1] Nature Scientific Reports. Table 7 PASS prediction for the activity of the title compound. Sci Rep, 2025. View Source
